molecular formula C19H24N2O6S2 B2548316 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 955251-50-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2548316
CAS No.: 955251-50-0
M. Wt: 440.53
InChI Key: QJFNFKYFDKEQRP-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. Characterized by its unique structure, it encompasses elements from the sulfonamide and isoquinoline families, offering a diverse range of reactivity and utility.

Mechanism of Action

Target of Action

The primary targets of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways and cellular processes.

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is plausible that the compound could influence a variety of pathways, leading to downstream effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors could include temperature, pH, and the presence of other molecules, among others. Understanding these influences is crucial for predicting the compound’s behavior in different contexts.

Biochemical Analysis

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes and proteins, potentially influencing their function and playing a role in various biochemical reactions .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Preliminary studies suggest that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves several steps. One common route starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The final step involves the introduction of the ethylsulfonyl group through a nucleophilic substitution reaction, typically using ethylsulfonyl chloride under controlled conditions. Solvents such as dichloromethane and bases like triethylamine are often utilized to facilitate these reactions.

Industrial Production Methods: Industrially, this compound is produced in larger scales using batch reactors. The process involves optimized reaction conditions to ensure high yield and purity, with stringent control over temperature, pH, and reaction time. Purification is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide undergoes various types of reactions:

  • Oxidation: : Oxidizing agents like potassium permanganate can transform specific functional groups within the molecule.

  • Reduction: : Reduction reactions often use hydrogen gas and palladium on carbon to reduce certain moieties.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible, leveraging halogenated derivatives and strong bases or acids.

Common Reagents and Conditions: The reactions typically use reagents like sodium hydride, lithium aluminum hydride, and halogenating agents under controlled temperatures ranging from -78°C to room temperature. Solvents such as dimethylformamide and methanol are frequently employed.

Major Products: The major products formed include derivatives with altered functional groups, depending on the nature of the reaction. For instance, oxidation may yield sulfonic acid derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it acts as a probe to study cellular mechanisms, particularly in signal transduction pathways due to its ability to interact with specific proteins.

Medicine: Medically, it has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders, leveraging its unique interactions with neurotransmitter receptors.

Industry: Industrially, it finds use in the production of specialty chemicals and as an intermediate in the synthesis of high-value compounds.

Comparison with Similar Compounds

Compared to similar compounds such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and 2,5-dimethoxybenzenesulfonyl chloride, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups that offer enhanced reactivity and specificity in both chemical and biological contexts. Similar compounds in this class include:

  • 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

  • 2,5-dimethoxybenzenesulfonyl chloride

  • Ethylsulfonyl isoquinoline derivatives

Its distinct structure allows for unique applications and reactions not readily achievable with other related molecules.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFNFKYFDKEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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